DMT-dI Phosphoramidite

Overview

Description

DMT-dI Phosphoramidite is a modified phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is characterized by its ability to facilitate the incorporation of inosine into synthetic DNA sequences, which can be crucial for various research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dI Phosphoramidite typically involves the protection of inosine with a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. The protected inosine is then reacted with a phosphorodiamidite reagent, such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst . The reaction conditions usually involve anhydrous solvents like acetonitrile and are carried out under inert atmosphere to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR spectroscopy, HPLC, and mass spectrometry, to ensure the purity and consistency of the product . The scalability of the synthesis allows for the production of multi-gram quantities, which are essential for commercial applications .

Chemical Reactions Analysis

Cycle Steps

-

Detritylation:

-

Coupling:

-

Capping:

-

Oxidation:

Table 1: Reaction Conditions for this compound in SPOS

Stability and Storage

-

Degradation: Phosphoramidites like DMT-dI are moisture-sensitive and degrade via hydrolysis of the P–N bond .

Comparative Reactivity

This compound exhibits slower coupling kinetics compared to thymidine amidites due to steric hindrance from the hypoxanthine base . This necessitates longer coupling times (5–7 min) for optimal yields .

Scientific Research Applications

Scientific Research Applications

-

Oligonucleotide Synthesis

DMT-dI Phosphoramidite is crucial for solid-phase oligonucleotide synthesis (SPOS). In SPOS, the phosphoramidite is coupled to a growing oligonucleotide chain, and the DMT group is removed to expose the 5' hydroxyl for subsequent coupling. This method allows for high coupling efficiencies and yields in the production of long oligonucleotides . -

Thermodynamic Characterization

The incorporation of this compound into oligonucleotides enables researchers to study the thermodynamic properties of DNA duplexes. For instance, studies have shown that oligonucleotides synthesized with this compound exhibit melting temperatures that can be analyzed to understand base-pairing stability and interaction dynamics . -

Synthesis of Modified Oligonucleotides

This compound can be utilized to create modified nucleotides, such as those containing oxanine bases. These modifications enhance the functionality and stability of oligonucleotides, making them suitable for various applications including antisense therapy and gene editing technologies . -

Ligatable Oligonucleotide Conjugates

Recent advancements have demonstrated the use of thiol-modified nucleoside phosphoramidites, including those derived from DMT-dI, to prepare ligatable oligonucleotide conjugates. These conjugates can be used in templated ligation reactions to create complex DNA structures or to attach peptides for targeted delivery systems . -

Drug Development and Pharmacological Studies

The application of this compound extends into pharmacological research where it aids in the development of therapeutic agents. Oligonucleotides synthesized using this compound can be radiolabeled for studying pharmacokinetics and pharmacodynamics in vivo, providing insights into drug behavior within biological systems .

Data Table: Key Properties and Applications

Case Studies

-

Model Network Hydrogels

A study demonstrated the use of DMT-dT phosphoramidite in synthesizing model network hydrogels that incorporate oligonucleotides for biomedical applications. The research highlighted the efficiency of coupling reactions and the successful removal of the DMT group for further functionalization . -

Oxa-ODNs Synthesis

The synthesis of oxanine-containing oligonucleotides using DMT-dOxo amidite showcased high incorporation yields (over 93%). This study illustrated how modifications could be effectively integrated into oligonucleotide sequences to enhance their biochemical properties . -

Radiolabeling Techniques

Research involving radiolabeled antisense oligonucleotides demonstrated how this compound could be employed to track drug interactions within biological systems, providing valuable data on pharmacological effects and mechanisms .

Mechanism of Action

DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .

Comparison with Similar Compounds

Similar Compounds

- DMT-dA Phosphoramidite

- DMT-dC Phosphoramidite

- DMT-dG Phosphoramidite

- DMT-dT Phosphoramidite

Uniqueness

DMT-dI Phosphoramidite is unique due to its ability to incorporate inosine into DNA sequences. Inosine can pair with multiple bases, providing flexibility in hybridization and making it valuable for applications requiring degenerate sequences or studying mutations .

Biological Activity

DMT-dI Phosphoramidite is a chemical compound utilized primarily in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This article explores the biological activity associated with this compound, focusing on its role in nucleic acid synthesis, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its dimethoxytrityl (DMT) protecting group and is used in the synthesis of DNA and RNA strands. The compound's structure allows for the protection of the nucleobase during the synthesis process, facilitating the formation of phosphodiester bonds essential for nucleic acid integrity.

Chemical Structure

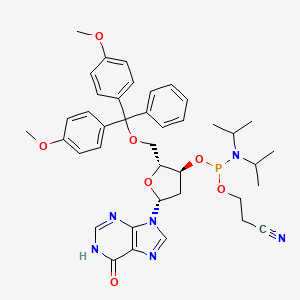

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₇H₁₈N₃O₅P

- Molecular Weight : Approximately 373.31 g/mol

Nucleic Acid Synthesis

This compound is integral to the phosphoramidite method of oligonucleotide synthesis. This method involves several key steps:

- Activation : The phosphoramidite is activated to allow for nucleophilic attack by the 5' hydroxyl group of a growing oligonucleotide chain.

- Coupling : The activated phosphoramidite reacts with the hydroxyl group, forming a phosphodiester bond.

- Deprotection : Following coupling, the DMT group is removed to expose the next nucleophilic site for further elongation.

This process enables the efficient synthesis of custom oligonucleotides for research and therapeutic applications.

Therapeutic Potential

Oligonucleotides synthesized using this compound have shown promise in various therapeutic contexts, including:

- Gene Therapy : Oligonucleotides can be designed to target specific genes for modulation or silencing, offering potential treatments for genetic disorders.

- Antisense Therapy : These compounds can bind to complementary RNA sequences, inhibiting translation and providing a mechanism for downregulating specific proteins.

- Diagnostic Tools : Modified oligonucleotides serve as probes in molecular biology assays, aiding in the detection of specific nucleic acid sequences.

Research Findings

Several studies have investigated the biological effects and applications of oligonucleotides synthesized with this compound. Key findings include:

- In Vivo Studies : Research indicates that oligonucleotides can effectively modulate gene expression in animal models, demonstrating therapeutic efficacy in conditions such as cancer and genetic disorders .

- Mechanisms of Action : Oligonucleotides interact with cellular machinery, influencing processes such as RNA splicing and translation. For instance, studies have shown that certain modifications enhance cellular uptake and stability, increasing their therapeutic potential .

Case Studies

- Gene Silencing in Cancer Models : A study demonstrated that oligonucleotides synthesized using this compound could effectively silence oncogenes in mouse models, leading to reduced tumor growth and improved survival rates .

- Therapeutic Applications in Genetic Disorders : Another investigation focused on using these oligonucleotides to correct mutations associated with muscular dystrophy. The results indicated significant restoration of protein function in affected tissues .

Comparative Analysis

A comparison of various phosphoramidites used in DNA synthesis highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₇H₁₈N₃O₅P | Used for synthesizing DNA/RNA |

| DMT-dA(bz) Phosphoramidite | C₄₇H₅₂N₇O₇P | Contains benzoyl group; used in RNA synthesis |

| DMT-dT Phosphoramidite | C₄₆H₅₀N₇O₇P | Thymidine derivative; used in DNA synthesis |

Q & A

Basic Questions

Q. What is the recommended protocol for incorporating DMT-dI Phosphoramidite into oligonucleotides using automated synthesizers?

this compound is typically incorporated using standard DNA synthesis protocols. For automated synthesizers (e.g., ABI or PerkinElmer systems), coupling times of 90–180 seconds are recommended, depending on sequence complexity. Elongated coupling times (e.g., 3 minutes) may improve efficiency for modified bases like DMT-dI, as observed with 2′-fluoro phosphoramidites . Post-synthesis, deprotection involves concentrated ammonia (8 hours at 55°C) or AMA (10 minutes at 65°C) to cleave the DMT group and base-protecting moieties .

Q. How does the presence of the DMT group influence the stability and coupling efficiency of this compound?

The 5′-DMT group prevents unwanted side reactions during synthesis by protecting the hydroxyl group. Its bulkiness can reduce coupling efficiency compared to non-DMT-protected analogs, necessitating optimized activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole). Stability is maintained under anhydrous conditions, with degradation observed in humid environments .

Q. What deprotection conditions are required for oligonucleotides containing this compound?

Deprotection follows standard DNA protocols:

- Base cleavage : Concentrated ammonia (28–30% w/v) at 55°C for 8 hours.

- DMT removal : Acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).

For faster deprotection, AMA (ammonium hydroxide/methylamine) at 65°C for 10 minutes is effective .

Q. What are the optimal storage conditions for this compound?

Store at -10 to -25°C in airtight, desiccated containers to prevent hydrolysis. Purity degradation >5% over six months indicates compromised reactivity. Avoid repeated freeze-thaw cycles .

Q. What quality control assays ensure batch-to-batch consistency of this compound?

- Purity : Reversed-phase HPLC (≥99%) and 31P-NMR (≥98%) to confirm absence of hydrolyzed byproducts .

- UV/VIS spectroscopy : Validate λmax conformity (e.g., 260 nm for nucleobase identity) .

Advanced Research Questions

Q. How can researchers address low coupling efficiencies when using this compound in mixed-sequence oligonucleotides?

- Optimize coupling time : Extend to 3–5 minutes for sterically hindered sequences.

- Activator adjustment : Use 0.5 M 5-benzylthio-1H-tetrazole for enhanced reactivity.

- Pre-activation : Pre-mix phosphoramidite with activator for 30 seconds before coupling .

Q. What analytical methods verify successful incorporation of this compound?

- MALDI-TOF or ESI-MS : Detect mass shifts corresponding to DMT-dI (Δ ~944 Da).

- Ion-pair HPLC : Resolve truncated sequences using gradients with triethylamine acetate .

- NMR : 31P-NMR confirms phosphoramidite integrity (δ ~149 ppm for P(III)) .

Q. What strategies integrate this compound with other modified nucleotides (e.g., 2′-O-methyl or 2′-fluoro)?

- Sequential coupling : Use orthogonal protecting groups (e.g., acetyl for DMT-dI, tert-butyldimethylsilyl for 2′-O-methyl).

- Deprotection compatibility : Ensure ammonia/AMA conditions do not degrade sensitive modifications (e.g., 2′-fluoro requires neutral pH post-synthesis) .

Q. How can mass spectrometry distinguish DMT-dI incorporation from depurination artifacts?

- High-resolution MS : Differentiate mass loss from depurination (-136 Da) vs. DMT-dI adducts.

- MS/MS fragmentation : Characterize nucleobase-specific ions (e.g., m/z 269 for inosine) .

Q. What are common side reactions with this compound, and how are they mitigated?

Properties

IUPAC Name |

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZROFWRPJVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.